

# Application Notes and Protocols: Mesoporphyrin Dimethyl Ester in Catalysis

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## Compound of Interest

Compound Name: *Mesoporphyrin dimethyl ester*

Cat. No.: *B190470*

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These application notes provide an overview of the use of mesoporphyrin IX dimethyl ester as a crucial chelating ligand in ruthenium-based catalysts for organic synthesis. The protocols detailed below are representative of the applications of these catalysts in key chemical transformations.

## Introduction

Mesoporphyrin IX dimethyl ester is a synthetic porphyrin that serves as a versatile ligand in coordination chemistry.<sup>[1]</sup> When complexed with ruthenium, it forms a catalytically active species capable of facilitating a variety of organic reactions.<sup>[2]</sup> These ruthenium-mesoporphyrin complexes are particularly effective in carbene transfer reactions, such as cyclopropanation of alkenes and N-H insertion reactions.<sup>[2]</sup> The porphyrin macrocycle provides a rigid and tunable framework that influences the catalyst's stability and reactivity.

## Applications in Organic Synthesis

Ruthenium catalysts bearing porphyrin ligands, such as **mesoporphyrin dimethyl ester**, are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. The primary applications include:

- **Cyclopropanation of Alkenes:** The catalytic transfer of a carbene moiety to an alkene to form a cyclopropane ring is a fundamental transformation in organic synthesis. Ruthenium-

porphyrin complexes are highly efficient catalysts for this reaction, often exhibiting high stereoselectivity.[3][4]

- N-H Insertion Reactions: The insertion of a carbene into the N-H bond of an amine provides a direct route to the synthesis of more complex amines. This reaction is valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[5][6]

## Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by ruthenium-porphyrin complexes. While specific data for ruthenium complexes of **mesoporphyrin dimethyl ester** is not extensively reported, the data from closely related ruthenium-porphyrin catalysts provide a strong indication of their expected performance.

Table 1: Representative Data for Ruthenium-Porphyrin Catalyzed Cyclopropanation of Alkenes

Catalyst	Alkene Substrate	Diazo Compound	Yield (%)	Diastereoselectivity (trans:cis)	Enantioselectivity (% ee)	Reference
Chiral Ru-Porphyrin	Styrene	Ethyl diazoacetate	95	36:1	98 (for trans)	[7]
Ru(TPP) (CO)	1,3-Pentadiene	Diisopropyl diazomethylphosphonate	>95	-	-	[8]
Ru(porphyrin)	1,5-Hexadiene	Methyl diazoacetate	High	-	-	[9]
Ru(porphyrin)	1,7-Octadiene	Methyl diazoacetate	High	-	-	[9]

Note: TPP = Tetraphenylporphyrin. Data represents the performance of analogous ruthenium-porphyrin catalysts.

Table 2: Representative Data for Ruthenium-Porphyrin Catalyzed N-H Insertion Reactions

Catalyst	Amine Substrate	Diazo Compound	Yield (%)	TON (Turnover Number)	TOF (Turnover Frequency, h <sup>-1</sup> )	Reference
Ru-PMOF-1(Hf)	Diethylamine	Ethyl 2-diazoacetate	up to 92	938	2475	
Ru-PMOF-1(Hf)	Dibutylamine	Ethyl 2-diazoacetate	up to 92	938	2475	
Ru-PMOF-1(Hf)	Dipentylamine	Ethyl 2-diazoacetate	up to 92	938	2475	
Cp*RuCl-based	o-Alkynylanilines	Trimethylsilyldiazomethane	High	-	-	[6]

Note: Ru-PMOF-1(Hf) is a porous metal-organic framework containing a ruthenium-porphyrin catalyst. Cp = Pentamethylcyclopentadienyl. Data represents the performance of analogous ruthenium-porphyrin catalysts.\*

## Experimental Protocols

The following are general protocols for cyclopropanation and N-H insertion reactions using a hypothetical [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst. These protocols are based on established procedures for similar ruthenium-porphyrin catalysts.[9][10]

### Protocol 1: General Procedure for Cyclopropanation of Alkenes

**Materials:**

- [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst (1 mol%)
- Alkene (1.0 mmol)
- Diazoacetate (e.g., ethyl diazoacetate) (1.2 mmol)
- Anhydrous solvent (e.g., dichloromethane or toluene) (5 mL)
- Inert atmosphere (Argon or Nitrogen)

**Procedure:**

- To a flame-dried round-bottom flask under an inert atmosphere, add the [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst and the anhydrous solvent.
- Add the alkene substrate to the flask.
- Heat the reaction mixture to the desired temperature (e.g., reflux).
- Slowly add the diazoacetate to the reaction mixture via a syringe pump over a period of 4-6 hours.
- After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.

## Protocol 2: General Procedure for N-H Insertion

**Materials:**

- [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst (1 mol%)
- Amine (1.0 mmol)
- Diazo compound (e.g., ethyl 2-diazoacetate) (1.1 mmol)
- Anhydrous solvent (e.g., dichloromethane or THF) (5 mL)
- Inert atmosphere (Argon or Nitrogen)

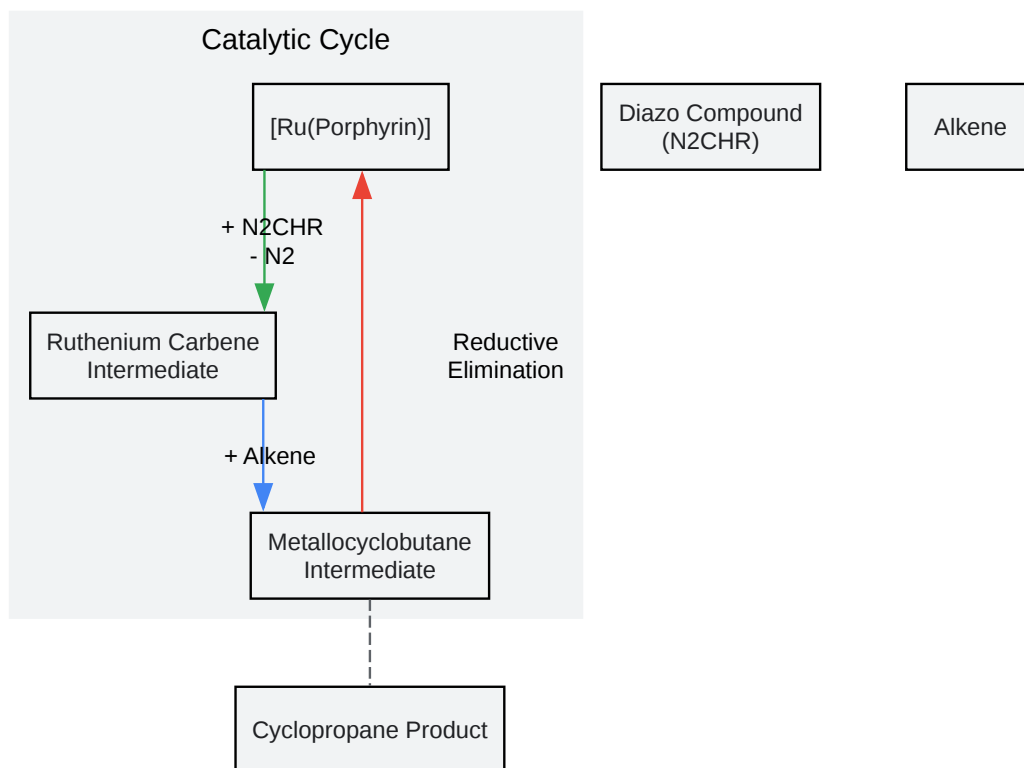
#### Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve the [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst and the amine in the anhydrous solvent.
- Stir the solution at room temperature.
- Slowly add a solution of the diazo compound in the same anhydrous solvent to the reaction mixture over a period of 2-3 hours using a syringe pump.
- Allow the reaction to stir at room temperature for an additional 12-24 hours, monitoring the progress by TLC or GC-MS.
- Once the reaction is complete, remove the solvent in vacuo.
- The crude product can be purified by column chromatography on silica gel to yield the corresponding amino ester.

## Mandatory Visualizations

### Catalytic Cycle for Cyclopropanation

## General Catalytic Cycle for Ruthenium-Porphyrin Catalyzed Cyclopropanation

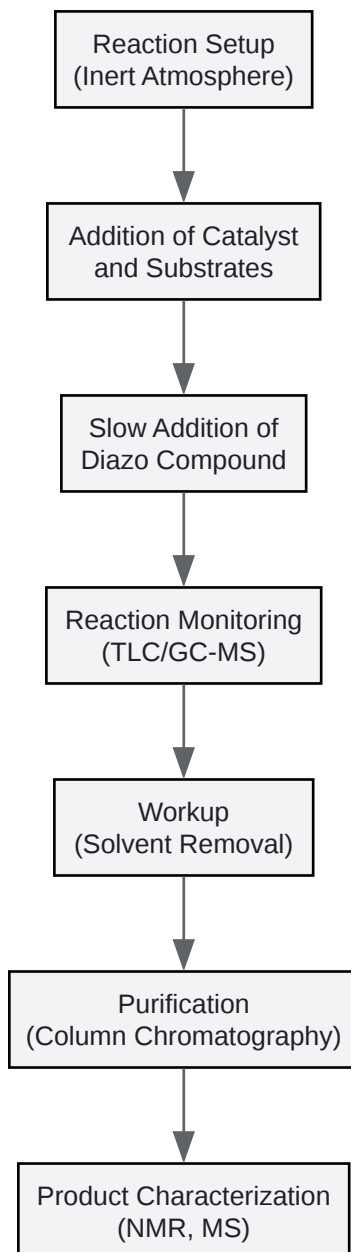


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Caption: A simplified diagram of the catalytic cycle for cyclopropanation.

## Experimental Workflow for Catalysis

## General Experimental Workflow for Catalysis

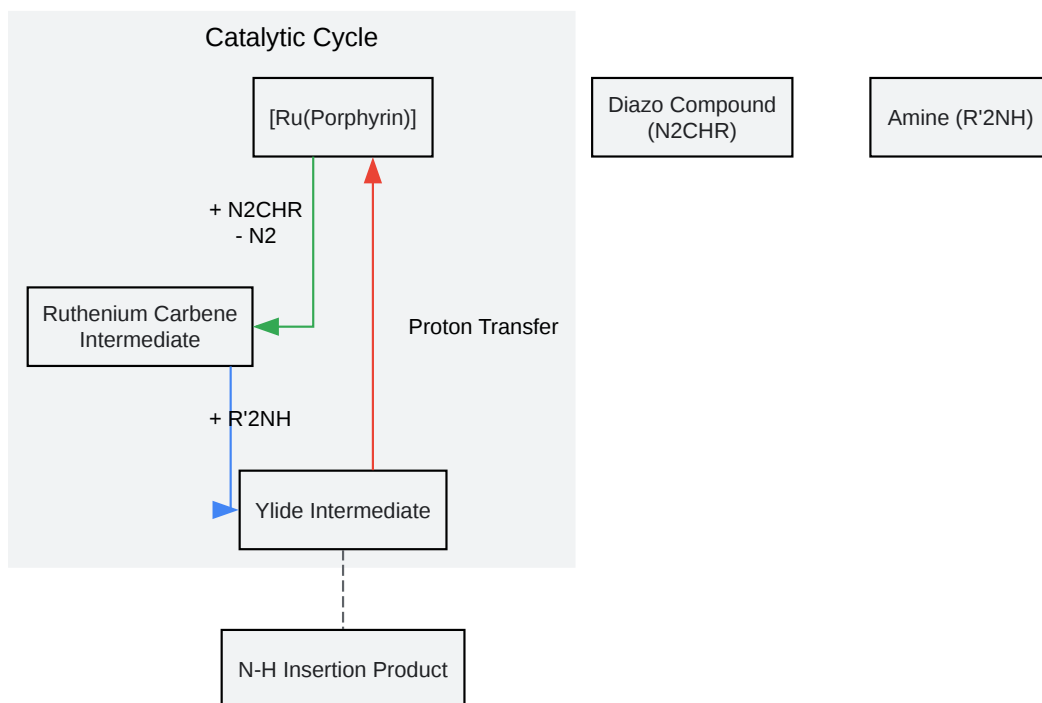


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Caption: A typical experimental workflow for catalyzed reactions.

## Catalytic Cycle for N-H Insertion

General Catalytic Cycle for Ruthenium-Porphyrin Catalyzed N-H Insertion



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Caption: A plausible catalytic cycle for the N-H insertion reaction.

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